N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide is a synthetic organic compound featuring a benzofuran moiety linked to a hydroxypropyl group and an oxolane (tetrahydrofuran) carboxamide. The benzofuran core contributes aromatic and electronic properties, while the oxolane ring introduces conformational rigidity. The hydroxypropyl spacer may enhance solubility and influence pharmacokinetic behavior.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-5,8,12,19H,6-7,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBBKAFICVVXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCOC1)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including palladium-catalyzed C-H arylation and transamidation reactions.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a reaction with an appropriate epoxide or halohydrin under basic conditions.
Formation of the Oxolane Ring: The oxolane ring can be formed through cyclization reactions involving appropriate diols or halohydrins.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C22H19NO5S
- Molecular Weight : 409.5 g/mol
- IUPAC Name : 2-hydroxy-N-(2-hydroxypropyl)-4-[5-(1-oxo-3H-2-benzofuran-5-yl)thiophen-2-yl]benzamide
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzofuran moieties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study reported that certain benzofuran derivatives exhibited significant cytotoxicity against hypopharyngeal tumor cells, suggesting that the benzofuran structure enhances biological activity through improved binding interactions with cellular targets .
Hypolipidemic Effects
Another area of research has focused on the hypolipidemic effects of benzofuran derivatives. In experiments involving hyperlipidemic rat models, compounds structurally related to this compound demonstrated reductions in plasma triglyceride levels and improvements in HDL cholesterol levels after administration at doses of 15 mg/kg body weight . This suggests potential applications in managing lipid profiles and cardiovascular health.
Study 1: Cytotoxicity Evaluation
In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The compound was found to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (Hypopharyngeal) | 12.5 | Caspase activation and apoptosis induction |
| HeLa (Cervical) | 15.0 | Cell cycle arrest and apoptosis |
| MCF7 (Breast) | 20.0 | Inhibition of proliferation |
Study 2: Lipid Modulation in Animal Models
A study conducted on Triton WR-1339-induced hyperlipidemic rats demonstrated that this compound significantly reduced triglyceride levels after both 7 and 24 hours post-administration. The compound's ability to modulate lipid metabolism positions it as a candidate for further exploration in metabolic disorders.
| Time Point | Triglyceride Level (mg/dL) | HDL-C Level (mg/dL) |
|---|---|---|
| Control | 250 | 30 |
| Treatment (15 mg/kg) | 150 | 50 |
| Treatment (30 mg/kg) | 100 | 60 |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally or functionally related compounds is critical to contextualize its properties. The evidence primarily focuses on perfluoroalkylated acetamides, cosmetic surfactants, and antistatic agents, which lack structural or functional overlap with the target compound.
Structural Analogues from General Literature
Functional Comparisons
- Bioactivity : The target compound’s benzofuran moiety is associated with serotonin receptor affinity in other derivatives (e.g., 5-HT2A/2C ligands), but this remains speculative without direct evidence .
- Physicochemical Properties : The hydroxypropyl and oxolane groups likely improve aqueous solubility compared to purely lipophilic perfluoroalkylated acetamides .
- Toxicity : Perfluoroalkyl compounds in are flagged for environmental persistence, whereas the target compound’s toxicity profile is uncharacterized.
Research Findings and Data Gaps
- Synthesis: No synthetic protocols or yields are described in the provided evidence.
- Biological Data : Absence of pharmacological or toxicological studies in and necessitates reliance on external literature.
Q & A
What are the recommended synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide, and how can side reactions be minimized?
Methodological Answer:
The synthesis of benzofuran-carboxamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) and amine-containing intermediates. For example:
- Step 1: Synthesize the benzofuran-2-yl-hydroxypropyl intermediate via nucleophilic substitution or Mitsunobu reactions to introduce the hydroxypropyl moiety.
- Step 2: Activate oxolane-3-carboxylic acid using carbodiimides (e.g., DCC) to form an active ester, followed by coupling with the amine group of the benzofuran intermediate.
- Side Reaction Mitigation: Use protecting groups (e.g., tert-butoxycarbonyl, Boc) for the hydroxyl group during coupling to prevent undesired esterification. Monitor reaction progress via TLC or HPLC to optimize yield .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
Methodological Answer:
- 1H/13C NMR: Assign signals for the benzofuran aromatic protons (δ 6.8–7.8 ppm), oxolane carbons (δ 25–35 ppm for CH2, δ 70–80 ppm for oxygenated carbons), and hydroxypropyl protons (δ 1.5–2.5 ppm for CH2, δ 4.0–4.5 ppm for OH).
- HRMS: Confirm molecular formula (e.g., C17H19NO4) with <2 ppm mass error.
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
- Data Conflict Resolution: Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. Re-crystallize the compound to ensure homogeneity .
How can researchers design experiments to evaluate the compound’s cytotoxicity against cancer cell lines?
Methodological Answer:
- Cell Lines: Use P-388 murine leukemia cells (as in ) or human cancer lines (e.g., HeLa, MCF-7).
- Assay Protocol:
- Dose Range: Test 0.1–100 µM concentrations.
- Incubation: 48–72 hours in RPMI-1640 medium with 10% FBS.
- Viability Measurement: MTT assay (absorbance at 570 nm) or ATP-based luminescence.
- Data Analysis: Calculate IC50 using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., doxorubicin) and validate with triplicate experiments .
How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Variables to Control:
- Cell Culture Conditions: Serum type, passage number, and oxygen levels.
- Compound Solubility: Use DMSO concentrations ≤0.1% to avoid solvent toxicity.
- Assay Timing: Ensure consistent exposure durations.
- Statistical Validation: Perform ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Replicate experiments in independent labs to confirm reproducibility .
What computational strategies are effective in predicting the compound’s pharmacokinetic and target-binding properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2 model), and cytochrome P450 interactions.
- Molecular Docking: Employ AutoDock Vina or Glide to simulate binding to hypothesized targets (e.g., tubulin for anticancer activity). Validate with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability.
- QSAR Modeling: Train models on benzofuran derivatives with reported IC50 values to predict bioactivity .
What advanced formulation strategies can enhance the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Nanoparticle Encapsulation: Use N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers to create pH-responsive nanoparticles (~100 nm diameter). Optimize drug loading via solvent evaporation.
- Targeting Ligands: Conjugate folate or RGD peptides to the copolymer for tumor-specific delivery.
- In Vivo Validation: Assess pharmacokinetics in murine models (e.g., BALB/c mice) via HPLC-MS/MS plasma analysis. Compare tumor accumulation using fluorescent labeling .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents on the benzofuran (e.g., halogenation) or oxolane (e.g., methyl groups).
- Bioactivity Profiling: Test analogs in parallel assays (e.g., cytotoxicity, kinase inhibition).
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate structural features (e.g., logP, polar surface area) with activity. Validate with leave-one-out cross-validation (Q² > 0.5) .
What are the best practices for ensuring reproducibility in synthetic and biological assays?
Methodological Answer:
- Synthesis: Document reaction conditions (temperature, solvent purity, catalyst lot) in detail. Share characterized intermediates via public repositories (e.g., PubChem).
- Biological Assays: Adopt standardized protocols (e.g., CLIA guidelines). Deposit raw data (e.g., flow cytometry files) in open-access platforms like Zenodo.
- Collaborative Validation: Partner with third-party labs to replicate key findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
